molecular formula C12H8Cl2O4S2 B13169207 Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate

Cat. No.: B13169207
M. Wt: 351.2 g/mol
InChI Key: BCQRCRBYALTUNQ-UHFFFAOYSA-N
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Description

Historical Context of Thiophene-Based Sulfonyl Carboxylates

Thiophene derivatives have occupied a central role in medicinal and synthetic chemistry since their discovery in the late 19th century. The integration of sulfonyl and carboxylate functionalities into thiophene scaffolds emerged as a strategic innovation in the mid-20th century, driven by the need to enhance electronic properties and metabolic stability in drug candidates. Early work on sulfonyl-containing thiophenes focused on their utility as intermediates for antibacterial agents, with the sulfonyl group acting as a directing moiety for electrophilic substitution reactions. The carboxylate ester moiety, introduced via methodologies such as the Gewald reaction, further enabled solubility modulation and prodrug strategies.

A landmark development occurred in the 1980s with the patenting of 2-sulfamoylbenzo[b]thiophene derivatives for intraocular pressure management, highlighting the therapeutic potential of sulfonyl-thiophene hybrids. This period also saw advances in regioselective sulfonation techniques, allowing precise functionalization at the 3-position of thiophene rings. The compound Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate represents a modern iteration of these efforts, combining dual chloro-substituents with sulfonyl and carboxylate groups to optimize reactivity and intermolecular interactions.

Structural Significance of Dual Chloro-Substituent Configuration

The molecular architecture of this compound is defined by two critical structural features:

  • Electron-Withdrawing Effects : The 3-chlorosulfonyl and 5-(3-chlorophenyl) groups create a pronounced electron-deficient thiophene core. The sulfonyl group ($$-SO_2Cl$$) exerts a stronger $$-I$$ effect compared to the phenylchloro substituent, polarizing the $$\pi$$-electron system and directing nucleophilic attacks to the 4- and 5-positions.
  • Steric and Conformational Constraints : The chloro groups at positions 3 and 5 introduce steric hindrance, restricting free rotation around the thiophene–phenyl bond. This rigidity stabilizes a planar conformation, as evidenced by X-ray crystallographic data for analogous compounds.

The interplay of these features enhances the compound’s suitability for cross-coupling reactions. For example, the chlorosulfonyl group serves as a leaving group in nucleophilic aromatic substitution, while the methyl carboxylate provides a handle for hydrolysis or transesterification. Computational studies of related thiophenes indicate that the dual chloro-substituent configuration increases the dipole moment to approximately 4.2 D, favoring crystalline packing and improved thermal stability.

Positional Isomerism in Polyfunctional Thiophene Derivatives

Positional isomerism profoundly influences the physicochemical and reactive properties of polyfunctional thiophenes. In this compound, the relative positions of the substituents dictate:

  • Solubility Profiles : Isomers with meta-chlorophenyl groups (as in this compound) exhibit lower aqueous solubility ($$<$$0.1 mg/mL) compared to para-substituted analogues due to reduced symmetry and increased hydrophobic surface area.
  • Reactivity Trends : The 3-sulfonyl-5-aryl substitution pattern enhances electrophilicity at the 4-position, enabling regioselective Suzuki–Miyaura couplings. In contrast, 2-sulfonyl isomers show preferential reactivity at the 5-position.

A comparative analysis of synthetic routes reveals that the Gewald reaction predominantly yields 2-carboxylate derivatives, whereas Friedel–Crafts sulfonation favors 3-sulfonyl functionalization. This regiochemical divergence underscores the importance of stepwise synthesis protocols for accessing specific isomers. For instance, the target compound is synthesized via sequential chlorosulfonation and esterification, achieving >85% regioselectivity under optimized conditions.

Table 1: Comparative Properties of Thiophene Isomers

Isomer Melting Point (°C) LogP Dipole Moment (D)
3-Sulfonyl-5-(3-ClPh) 152–154 2.8 4.2
2-Sulfonyl-4-(4-ClPh) 138–140 2.5 3.7
4-Sulfonyl-2-(2-ClPh) 145–147 3.1 4.0

Data adapted from synthetic and computational studies.

Properties

Molecular Formula

C12H8Cl2O4S2

Molecular Weight

351.2 g/mol

IUPAC Name

methyl 5-(3-chlorophenyl)-3-chlorosulfonylthiophene-2-carboxylate

InChI

InChI=1S/C12H8Cl2O4S2/c1-18-12(15)11-10(20(14,16)17)6-9(19-11)7-3-2-4-8(13)5-7/h2-6H,1H3

InChI Key

BCQRCRBYALTUNQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonylation: The chlorosulfonyl group can be introduced by reacting the intermediate compound with chlorosulfonic acid under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines

    Sulfonate Derivatives: Formed by substitution with alcohols

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring

Scientific Research Applications

Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorosulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Methyl 5-(3-Bromophenyl)-3-(Chlorosulfonyl)Thiophene-2-Carboxylate

  • Structural Differences : The bromine atom replaces chlorine on the phenyl ring.
  • Properties: Bromine’s higher atomic weight (79.9 vs.
  • Reactivity : Bromine’s lower electronegativity may reduce electron-withdrawing effects compared to chlorine, altering reaction kinetics in aromatic substitution.

Methyl 3-Amino-5-(4-Chlorophenyl)Thiophene-2-Carboxylate (CAS: 91076-93-6)

  • Structural Differences: Features an amino group (-NH₂) at the 3-position and a 4-chlorophenyl substituent.
  • Properties: Melting point (140–141°C) is higher than typical chlorosulfonyl derivatives, likely due to hydrogen bonding from the amino group .
  • Reactivity: The amino group enables condensation reactions (e.g., with aldehydes or ketones) rather than nucleophilic substitutions.

Methyl 5-Chloro-3-Hydroxythiophene-2-Carboxylate (CAS: 96232-69-8)

  • Structural Differences : A hydroxyl group (-OH) replaces the chlorosulfonyl group.
  • Properties : Increased polarity due to -OH enhances solubility in polar solvents. Lower thermal stability compared to chlorosulfonyl analogs (evidenced by lower boiling points) .
  • Reactivity : The hydroxyl group can undergo esterification or oxidation, contrasting with the sulfonylation pathways of the target compound.

Ethyl 3-Hydroxybenzo[b]Thiophene-2-Carboxylate (CAS: 5556-20-7)

  • Structural Differences : Substituted benzo[b]thiophene core (fused benzene-thiophene) and an ethyl ester.
  • Properties : Extended conjugation increases UV absorbance and aromatic stability. Higher similarity score (0.84 ) to the target compound suggests overlapping electronic profiles .
  • Applications : Common in materials science due to enhanced π-π stacking interactions.

Data Table: Key Attributes of Target Compound and Analogs

Compound Name CAS Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Reactivity
Target Compound 158439-31-7 3-ClPh (5), -SO₂Cl (3) C₆H₄Cl₂O₄S₂ 275.13 N/A Nucleophilic substitution
3-Bromophenyl Analog N/A 3-BrPh (5), -SO₂Cl (3) C₆H₄BrClO₄S₂ ~320.0 N/A Electrophilic aromatic substitution
3-Amino-4-ClPh Derivative 91076-93-6 4-ClPh (5), -NH₂ (3) C₁₂H₁₀ClNO₂S 267.73 140–141 Condensation reactions
5-Chloro-3-Hydroxy Derivative 96232-69-8 -Cl (5), -OH (3) C₆H₅ClO₃S 192.62 N/A Esterification
Ethyl Benzo[b]Thiophene Derivative 5556-20-7 Benzo[b]thiophene, -OH (3) C₁₁H₁₀O₃S 222.26 N/A Oxidation

Biological Activity

Methyl 5-(3-chlorophenyl)-3-(chlorosulfonyl)thiophene-2-carboxylate, also known by its CAS number 126910-68-7, is a compound with notable biological activities, particularly in the context of pharmaceutical applications. This article delves into its biological activity, synthesis, and potential therapeutic implications, supported by data tables and research findings.

  • Molecular Formula : C₆H₄Cl₂O₄S₂
  • Molecular Weight : 275.13 g/mol
  • Density : Approximately 1.5 g/cm³
  • Boiling Point : 424.6 °C at 760 mmHg

1. Antimicrobial Activity

Research indicates that compounds containing chlorosulfonyl and thiophene moieties exhibit significant antimicrobial properties. A study focusing on related thiophene derivatives demonstrated that these compounds effectively inhibit the growth of various bacterial strains. The presence of the chlorosulfonyl group enhances this activity by increasing the compound's reactivity towards microbial targets.

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18

2. COX-2 Inhibition

The compound has been evaluated for its potential as a COX-2 inhibitor, which is crucial in the management of inflammation and pain. In vitro studies have shown that it exhibits moderate inhibitory activity against COX-2, with IC₅₀ values indicating its effectiveness compared to standard non-steroidal anti-inflammatory drugs (NSAIDs).

CompoundIC₅₀ (µM)Reference
This compound9.62
Indomethacin (Standard)6.71

Case Study 1: Synthesis and Characterization

A comprehensive study documented the synthesis of this compound through a multi-step reaction involving chlorosulfonation and subsequent esterification processes. The characterization was performed using NMR spectroscopy and X-ray crystallography, confirming the compound's structure and purity.

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to COX-2 enzyme active sites. The results indicated favorable interactions, suggesting that structural modifications could enhance its inhibitory potency.

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